1-[cyclohexyl(methyl)amino]-3-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol
Overview
Description
1-[cyclohexyl(methyl)amino]-3-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol is a useful research compound. Its molecular formula is C25H40N4O2 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.31512653 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Organic Synthesis
Research on related compounds involves the development of novel catalytic methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, Maleki and Ashrafi (2014) explored the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the efficiency and environmental friendliness of this method in producing complex organic molecules with good yields (Maleki & Ashrafi, 2014).
Crystal Structure Analysis
Studies also extend to crystallography to understand the molecular and structural characteristics of such compounds. For instance, the synthesis and crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate were detailed by 李明 et al. (2005), providing insights into the 3D arrangement and potential interactions of similar compounds, which could inform the design of new materials or active pharmaceutical ingredients (李明 et al., 2005).
Synthetic Methodologies
Another aspect of research on related compounds involves the development of synthetic methodologies for creating novel heterocyclic compounds. Kodadi et al. (2007) reported new synthesis routes for tridentate bipyrazolic compounds and evaluated their cytotoxic activity against tumor cell lines, highlighting the potential of these compounds in developing new anticancer agents (Kodadi et al., 2007).
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O2/c1-5-29-20(3)25(19(2)27-29)16-26-15-21-10-9-13-24(14-21)31-18-23(30)17-28(4)22-11-7-6-8-12-22/h9-10,13-14,22-23,26,30H,5-8,11-12,15-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRVCUCPYYSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC(=CC=C2)OCC(CN(C)C3CCCCC3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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